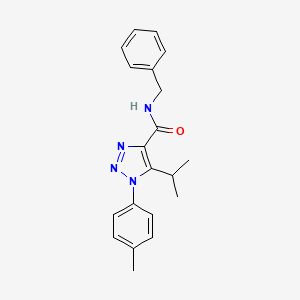
N-benzyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the IUPAC name, other names, and the class of compounds it belongs to.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent reactants, including the conditions required and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups, bond lengths and angles, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, including any catalysts required, the products formed, and the reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis and Biological Activity
1,2,3-Triazole derivatives are synthesized through various chemical reactions, with applications in synthesizing compounds with potential biological activities. For instance, a practical synthesis method has been developed for an orally active CCR5 antagonist, showcasing the utility of triazole derivatives in creating pharmaceutical agents (Ikemoto et al., 2005). Similarly, new routes to synthesize benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity highlight the potential of triazole-based compounds in antiviral research (Hebishy et al., 2020).
Catalysis and Chemical Reactions
Triazole derivatives are also explored for their catalytic applications, such as in catalyst activation with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes. These complexes are used in transfer hydrogenation and Oppenauer-type oxidation of alcohols, showcasing the versatility of triazole compounds in catalysis and organic synthesis (Saleem et al., 2014).
Antimicrobial and Antiplasmodial Activities
The antimicrobial and antiplasmodial activities of triazole derivatives are significant in the development of new therapeutic agents. Synthesis and antimicrobial activities of new 1,2,4-triazole derivatives provide insights into the potential of these compounds in combating microbial infections (Bektaş et al., 2010). Furthermore, acyl derivatives of 3-aminofurazanes and their antiplasmodial activities indicate the potential of triazole derivatives in malaria treatment (Hermann et al., 2021).
Structural and Theoretical Studies
Theoretical and structural studies of triazole derivatives, such as the regioselective synthesis of benzamide through a microwave-assisted Fries rearrangement, provide foundational knowledge for designing and synthesizing new compounds with tailored properties (Moreno-Fuquen et al., 2019).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
Please consult a chemistry professional or a reliable source for specific information related to this compound.
Propriétés
IUPAC Name |
N-benzyl-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14(2)19-18(20(25)21-13-16-7-5-4-6-8-16)22-23-24(19)17-11-9-15(3)10-12-17/h4-12,14H,13H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLUTWJSGIMSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

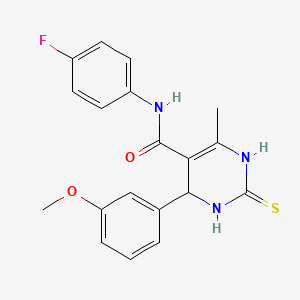
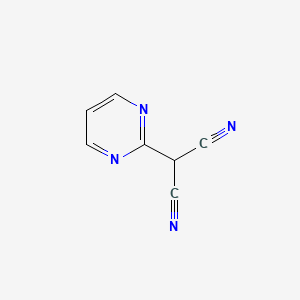
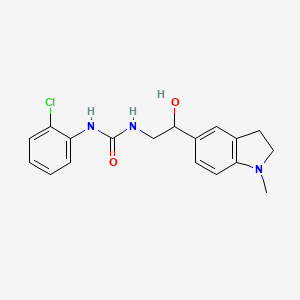
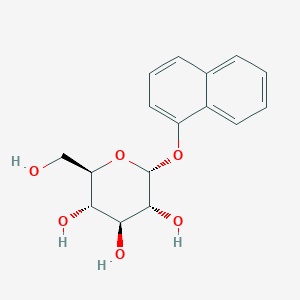
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2998005.png)
![1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2998008.png)
![2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2998009.png)
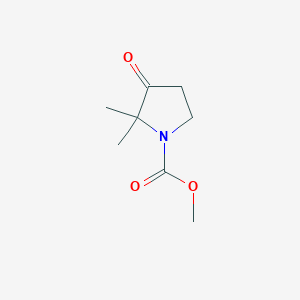
![(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2998011.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2998015.png)
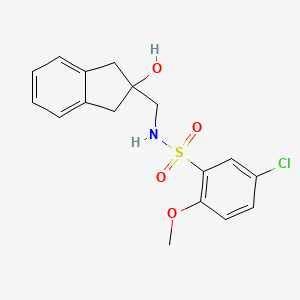
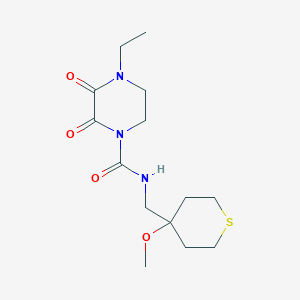
![N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2998021.png)
![1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2998023.png)